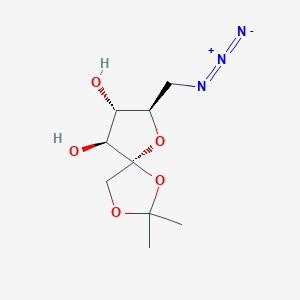
5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose is a specialized carbohydrate derivative with significant applications in biomedicine and biochemical research. This compound is known for its ability to selectively target enzymes or receptors involved in various pathological conditions, including cancer, insulin dysregulation, and viral infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose typically involves the protection of the fructose molecule followed by azidation. The isopropylidene group is introduced to protect the hydroxyl groups of fructose, and then the azido group is introduced at the 5-position through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine derivative, while oxidation can introduce carbonyl groups .
Aplicaciones Científicas De Investigación
5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various carbohydrate derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and receptor interactions.
Medicine: It has potential therapeutic applications in targeting cancer cells, regulating insulin, and combating viral infections.
Industry: The compound is used in the production of specialized biochemical reagents and markers
Mecanismo De Acción
The mechanism of action of 5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose involves its interaction with specific enzymes or receptors. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to target molecules. This selective targeting allows for precise intervention in biochemical pathways, making it useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
5-Azido-5-deoxy-1,2-O-isopropylidene-a-D-glucofuranose: Another azido sugar derivative with similar protective groups.
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose: A related compound with the azido group at a different position.
Uniqueness
5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose is unique due to its specific structural configuration and the position of the azido group, which confer distinct reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H15N3O5 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
(5S,7R,8S,9S)-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonane-8,9-diol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)15-4-9(17-8)7(14)6(13)5(16-9)3-11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 |
Clave InChI |
SFLKASYCODSQOM-JAKMQLQISA-N |
SMILES isomérico |
CC1(OC[C@]2(O1)[C@H]([C@@H]([C@H](O2)CN=[N+]=[N-])O)O)C |
SMILES canónico |
CC1(OCC2(O1)C(C(C(O2)CN=[N+]=[N-])O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















